3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
Beschreibung
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate is a piperidinyl derivative that serves as an intermediate in the synthesis of various pharmaceutical compounds. It is known for its role in the preparation of Repaglinide, a medication used to manage type 2 diabetes .
Eigenschaften
IUPAC Name |
hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJUISRWYFBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858087 | |
| Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262393-01-0 | |
| Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Hydrolysis of (S)-3-Methyl-1-(2-piperidinophenyl)butylamine Glutamate
The glutamate salt (II) is dissolved in methylene chloride, and aqueous sodium hydroxide (0.8 mol/L) is added to hydrolyze the glutamate moiety. After stirring at room temperature for 1–2 hours, the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to half its volume under reduced pressure (30–35°C, 0.095 MPa). This step yields the free amine (III) as a dichloromethane solution.
Acylation with 4-Ethoxycarbonyl-3-ethoxyphenylacetic Acid
The amine (III) is reacted with 4-ethoxycarbonyl-3-ethoxyphenylacetic acid (IV) in the presence of thionyl chloride and dimethylformamide (DMF) as a catalyst. The acid is dissolved in methylene chloride, cooled to 2–6°C, and treated with thionyl chloride to form the acyl chloride intermediate. This intermediate is then coupled with the amine under bicarbonate buffer conditions, yielding the ester derivative (V).
Table 1: Reaction Conditions for Acylation Step
| Parameter | Value |
|---|---|
| Temperature | 2–6°C (initial), reflux (final) |
| Solvent | Methylene chloride |
| Catalyst | DMF (1% w/w of IV) |
| Reaction Time | 12 hours |
Amidation and Hydrolysis
The ester (V) undergoes alkaline hydrolysis using sodium hydroxide in ethanol at 55–60°C to produce repaglinide crude product. Adjusting the pH to 4.3 with hydrochloric acid precipitates the product, which is then filtered and washed with acidified water.
Critical Parameters for Hydrolysis
-
Solvent Ratio : Ethanol-to-water ratio of 8:1–10:1 ensures solubility and reaction efficiency.
-
pH Control : Maintaining pH at 4.0–4.5 during crystallization prevents decomposition.
Purification and Crystallization
The crude repaglinide is purified via ethanol-water solvent crystallization. The product is dissolved in ethanol, heated to 60–65°C, and mixed with preheated acidified water (pH 4.0–4.5). Gradual cooling to room temperature induces crystallization, yielding high-purity 3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine adipate.
Table 2: Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent System | Ethanol-water (8:1–10:1) |
| Temperature | 60–65°C (dissolution), 0–5°C (crystallization) |
| pH | 4.0–4.5 |
| Yield | 85–90% |
Stereochemical Considerations
The (S)-enantiomer of 3-methyl-1-(2-piperidinophenyl)butylamine is preferentially synthesized due to its higher pharmacological activity in repaglinide. Asymmetric synthesis or resolution techniques, such as chiral salt formation with glutamic acid, ensure enantiopurity.
Characterization and Quality Control
The final product is characterized by melting point (125–129°C), solubility in DMSO and methanol, and spectral data (NMR, IR). Analytical HPLC with chiral columns confirms enantiomeric excess >99%.
Industrial Scalability and Environmental Impact
The disclosed method emphasizes solvent recovery (methylene chloride) and uses ethanol-water systems to reduce environmental toxicity. Process optimization achieves a total yield of 65–70%, making it viable for large-scale production.
Challenges and Alternatives
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its role in drug development.
Medicine: Key intermediate in the synthesis of Repaglinide, a drug used to treat type 2 diabetes.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate involves its interaction with specific molecular targets. In the case of its role as an intermediate in Repaglinide synthesis, it contributes to the formation of the active pharmaceutical ingredient that stimulates insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Repaglinide: A direct derivative used in diabetes management.
Nateglinide: Another antidiabetic agent with a similar mechanism of action.
Glimepiride: A sulfonylurea class drug with comparable effects on insulin secretion.
Uniqueness
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate is unique due to its specific structural features that make it an essential intermediate in the synthesis of Repaglinide. Its ability to form stable adipate salts enhances its solubility and stability, making it a valuable compound in pharmaceutical manufacturing.
Biologische Aktivität
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine adipate, a piperidinyl derivative, is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, notably Repaglinide, which is used for managing type 2 diabetes. This compound exhibits significant biological activity, particularly in its role in drug development and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₆N₂
- Molecular Weight : 392.54 g/mol
- CAS Number : 1262393-01-0
- InChI Key : JYTJUISRWYFBBG-UHFFFAOYSA-N
The biological activity of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine adipate is largely attributed to its interaction with specific molecular targets within biological systems. As a precursor to Repaglinide, it facilitates insulin secretion from pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to cell membrane depolarization and calcium influx, ultimately triggering insulin release.
Antidiabetic Properties
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine adipate's primary application is in the synthesis of Repaglinide, an antidiabetic medication that stimulates insulin secretion. Clinical studies have demonstrated its efficacy in lowering blood glucose levels in patients with type 2 diabetes .
In Vitro Studies
Recent research has explored the compound's potential beyond its role as a precursor:
- Cytotoxicity : In vitro studies indicate that at concentrations up to 20 µM, the compound exhibits minimal cytotoxic effects, suggesting a favorable safety profile for therapeutic use .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in attenuating lipopolysaccharide-induced NF-κB activation .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| Repaglinide | Stimulates insulin secretion | Type 2 diabetes management |
| Nateglinide | Similar mechanism as Repaglinide | Type 2 diabetes management |
| Glimepiride | Increases insulin secretion | Type 2 diabetes management |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine adipate is distinguished by its specific structural features that enhance its solubility and stability as an adipate salt, making it a valuable intermediate in pharmaceutical manufacturing.
Synthesis and Industrial Production
The synthesis of this compound involves several key steps:
- Formation of Piperidinyl Intermediate : Reaction of piperidine with a suitable phenyl compound.
- Alkylation : Using 3-methyl-1-bromobutane to form the butylamine derivative.
- Adipate Formation : Reacting the butylamine derivative with adipic acid to yield the adipate salt.
Industrial production typically employs batch and continuous flow reactors to optimize yield and purity under controlled conditions.
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the biological activity of compounds related to 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine adipate:
- A study investigating various piperidine derivatives found that modifications at specific positions on the phenyl ring significantly influenced their pharmacological properties, including anti-inflammatory and cytotoxic activities .
- Another investigation into the pharmacokinetics of Repaglinide revealed that its active metabolites exhibit prolonged action, supporting the therapeutic benefits of its precursors like 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine adipate .
Q & A
Q. How is the structural identity of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate confirmed in pharmaceutical research?
Methodological Answer: Structural confirmation involves a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H/¹³C) to verify the piperidinyl and phenyl group connectivity.
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M+H]+ ions).
- HPLC with UV detection using a C18 column and mobile phases like methanol-buffer systems (e.g., pH 4.6 sodium acetate/sodium 1-octanesulfonate) to match retention times against reference standards .
- Specific optical rotation (+6.3° to +7.3° at 20°C in methanol) to confirm stereochemical purity .
Q. What methods ensure the purity of this compound in laboratory synthesis?
Methodological Answer: Purity is assessed via:
- Loss on drying (LOD) : Dry at 105°C to constant weight; ≤0.5% loss indicates low residual solvents or moisture .
- HPLC impurity profiling : Use a gradient method with UV detection at 220–280 nm. Quantify impurities against a calibrated standard (e.g., USP Repaglinide RS) with acceptance criteria of ≤0.5% total impurities .
- Residual solvent analysis : Gas chromatography (GC) with headspace sampling, referencing ICH Q3C guidelines .
Q. What are the key reference standards for analytical testing of this compound?
Methodological Answer:
- USP Repaglinide Related Compound A RS : The N-acetyl-L-glutamate salt of the compound is used for impurity quantification .
- System suitability testing : Ensure resolution ≥2.0 between the compound and close-eluting impurities using pharmacopeial buffer systems (e.g., pH 4.6 sodium acetate) .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis of the (S)-enantiomer?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase and UV detection at 254 nm.
- Derivatization : React with a chiral derivatizing agent (e.g., Marfey’s reagent) followed by reverse-phase HPLC to separate diastereomers .
- Stereochemical monitoring : Track enantiomeric excess (ee) via polarimetry during synthetic steps .
Q. What analytical strategies detect and quantify degradation products under forced conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (80°C), UV light (ICH Q1B), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
- LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer with electrospray ionization (ESI+).
- Stability-indicating methods : Validate HPLC conditions (e.g., pH 6.5 ammonium acetate buffer) to resolve degradation peaks from the parent compound .
Q. How can synthetic routes be optimized for high enantiomeric excess (ee) in lab-scale production?
Methodological Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) in hydrogenation steps.
- In-process controls (IPC) : Monitor reaction intermediates via TLC or UPLC to ensure stereochemical integrity.
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to enhance ee .
Q. How are related substances analyzed in compliance with pharmacopeial guidelines?
Methodological Answer:
- Impurity identification : Cross-reference with USP monographs for Repaglinide-related compounds (e.g., ethyl ester, methyl ester derivatives) .
- Quantitative HPLC : Use a validated method with a 65:35 methanol-buffer mobile phase (pH 4.6) and a 4.6 × 250 mm C18 column. Calculate impurity levels via peak area normalization .
Q. How is a bioanalytical method developed for pharmacokinetic studies in plasma?
Methodological Answer:
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) using C18 cartridges.
- LC-MS/MS quantification : Use a triple quadrupole MS with MRM transitions for the compound and internal standard (e.g., deuterated analog).
- Validation : Assess linearity (1–500 ng/mL), precision (RSD ≤15%), and recovery (>85%) per FDA guidelines .
Q. How are stability-indicating methods validated for long-term storage studies?
Methodological Answer:
Q. What role do salt forms (e.g., adipate vs. N-acetyl-L-glutamate) play in physicochemical stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
